molecular formula C21H17F3N2O4S B5811960 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide

カタログ番号 B5811960
分子量: 450.4 g/mol
InChIキー: PWKNEUPXWZCPBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MTA-144, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a member of the benzamide class of compounds, which have been shown to have promising anti-cancer properties. MTA-144 has been shown to have a high affinity for its target protein, making it a potentially effective treatment for a variety of cancers.

作用機序

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is overexpressed in many types of cancer. By inhibiting the activity of BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of many diseases. This compound has also been shown to have a neuroprotective effect, suggesting that it may have potential for the treatment of neurological disorders.

実験室実験の利点と制限

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for use in scientific research. The compound is highly specific for its target protein, making it a valuable tool for studying the role of BRD4 in cancer and other diseases. In addition, this compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models, making it a promising candidate for further preclinical studies.
However, there are also some limitations to the use of this compound in scientific research. The compound has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis process for this compound is complex and may be difficult to reproduce in some laboratories.

将来の方向性

There are several potential future directions for research on 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of the potential use of this compound in combination with other anti-cancer agents. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

合成法

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process has been optimized to produce high yields of the compound while minimizing the formation of impurities. The final product is purified using chromatography techniques to obtain a highly pure compound suitable for use in scientific research.

科学的研究の応用

4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, and colon cancer cells. In addition, this compound has been shown to be effective in inhibiting the growth of tumors in animal models of cancer. These results suggest that this compound may have potential as a novel anti-cancer agent.

特性

IUPAC Name

4-[(3-methoxyphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S/c1-30-18-6-3-7-19(13-18)31(28,29)26-16-10-8-14(9-11-16)20(27)25-17-5-2-4-15(12-17)21(22,23)24/h2-13,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKNEUPXWZCPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。